![molecular formula C26H23ClN4O3 B2499538 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-39-6](/img/no-structure.png)
2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, cyclization, and treatment with various reagents. For instance, the preparation of "(2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one" involves treatment with 2-chlorobenzoyl chloride and cyclization with sodium hydride in dry DMF . Similarly, the synthesis of "1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole" is achieved through a condensation/cyclization reaction using (3-chlorophenyl)hydrazine hydrochloride . These methods could provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structures of the compounds in the papers feature various degrees of planarity and dihedral angles between the rings. For example, the linked ring system in "5-[(4-Chlorophenyl)diazenyl]-2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methylthiazole" is close to planar, with small dihedral angles between the rings . The inclination of the chlorophenyl and hydroxymethoxyphenyl groups with respect to the pyrazole ring in "2-[3-(4-Chlorophenyl)pyrazol-5-yl]-1-(2-hydroxy-4-methoxyphenyl)ethanone" is another example of the structural analysis that can be applied to the target compound .
Chemical Reactions Analysis
The papers do not provide specific reactions for the target compound, but they do discuss interactions such as hydrogen bonding and π-π stacking, which are important in the solid-state structure of these molecules. For instance, the molecules of one isomeric compound are linked into dimers by a single C—H⋯π(arene) hydrogen bond, while another features π–π stacking interactions . These types of interactions could also be relevant to the target compound's reactivity and crystalline structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are inferred from their molecular structures and interactions. For example, the presence of hydrogen-bonded dimers in "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid" suggests a certain degree of solubility and melting point characteristics . The spectroscopic data provided, including 1H NMR, 13C NMR, 15N NMR, IR, and MS, are crucial for understanding the physical properties and confirming the identity of these compounds . These techniques would similarly be used to analyze the physical and chemical properties of the target compound.
Applications De Recherche Scientifique
Synthesis and Structural Applications
- 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, a related compound, has been studied for its hydrogen-bonded chains and crystal structures. These compounds are isostructural and are linked into chains by C-H...pi(arene) hydrogen bonds, indicating their potential use in structural chemistry and material science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial and Anticancer Applications
- Compounds similar to 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promising antimicrobial and anticancer properties. For example, novel pyrazole derivatives have exhibited higher anticancer activity than doxorubicin, a reference drug, and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Potential in Diabetes Management
- Pyrazole-based heterocycles attached to sugar moieties have been synthesized and shown moderate anti-diabetic activity in urinary glucose excretion method, suggesting potential applications in diabetes management (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Antioxidant Activity
- Tetra-substituted pyrazolines, structurally related to 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, have shown potent antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the 4-chlorophenyl and 2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl substituents.", "Starting Materials": [ "2-aminopyrazole", "4-chlorobenzaldehyde", "ethyl acetoacetate", "4-isopropoxybenzaldehyde", "2-bromo-5-methyl-4-(methylsulfonyl)pyridine", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde by reacting 4-isopropoxybenzaldehyde with 2-bromo-5-methyl-4-(methylsulfonyl)pyridine in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Synthesis of 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid by hydrolyzing the aldehyde with sodium hydroxide in water.", "Synthesis of ethyl 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylate by reacting the carboxylic acid with ethyl acetoacetate in the presence of acetic acid and triethylamine.", "Synthesis of 2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl pyrazolo[1,5-a]pyrazine by reacting 2-aminopyrazole with ethyl 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylate in the presence of palladium(II) acetate and triethylamine in N,N-dimethylformamide.", "Synthesis of 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one by reacting 2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl pyrazolo[1,5-a]pyrazine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium chloride in ethyl acetate and hexanes." ] } | |
Numéro CAS |
941950-39-6 |
Nom du produit |
2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Formule moléculaire |
C26H23ClN4O3 |
Poids moléculaire |
474.95 |
Nom IUPAC |
2-(4-chlorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H23ClN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3 |
Clé InChI |
VBAQUUQCUCRSJW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




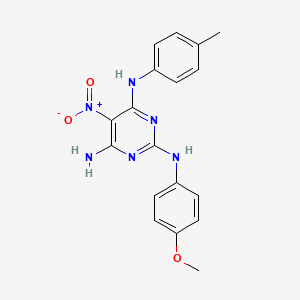
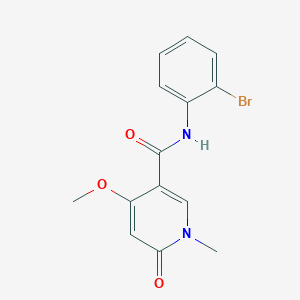
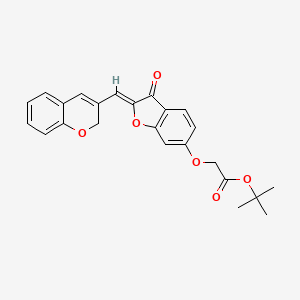
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)

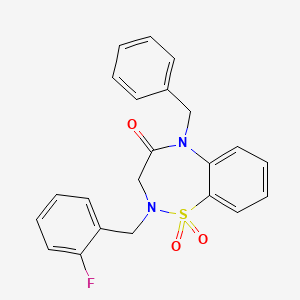
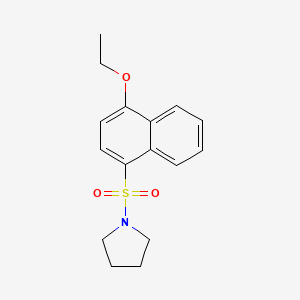
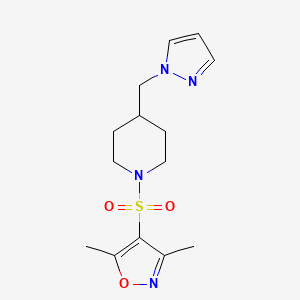
![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)
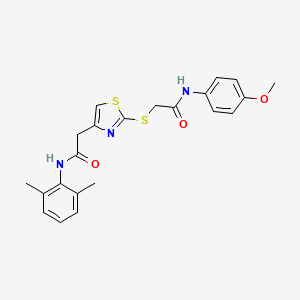
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)
![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)
